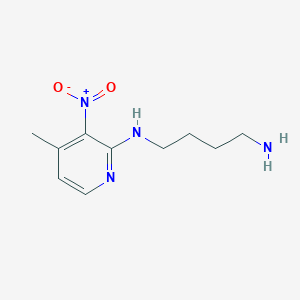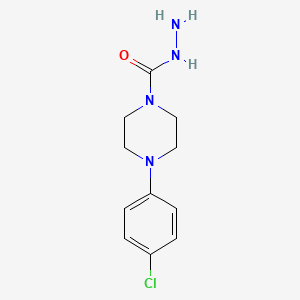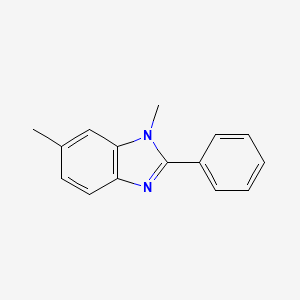
3-chloro-1-(1-methyl-1H-pyrazol-4-yl)pyridazin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one is a heterocyclic compound that has garnered attention due to its diverse pharmacological activities. This compound belongs to the pyridazinone family, which is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of 3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one typically involves multiple steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . Another method involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Common reagents used in these reactions include hydrazine, benzophenone imine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as tyrosine kinases, which play a role in cell proliferation and survival . The compound’s effects are mediated through pathways involving these molecular targets, leading to its diverse biological activities.
Comparaison Avec Des Composés Similaires
3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one can be compared with other similar compounds, such as:
3-chloro-4-(3-methylpyrazol-1-yl)aniline: This compound has a similar structure but different functional groups, leading to different biological activities.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also contains a pyrazolyl and pyridazinone moiety but has different substituents, resulting in distinct pharmacological properties.
The uniqueness of 3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one lies in its specific combination of functional groups, which confer its diverse biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H7ClN4O |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
3-chloro-1-(1-methylpyrazol-4-yl)pyridazin-4-one |
InChI |
InChI=1S/C8H7ClN4O/c1-12-5-6(4-10-12)13-3-2-7(14)8(9)11-13/h2-5H,1H3 |
Clé InChI |
UHDVIPMNAFRMKB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)N2C=CC(=O)C(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Tert-butylsulfonylamino)phenyl]boronic acid](/img/structure/B13873767.png)
![tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate](/img/structure/B13873776.png)
![6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B13873783.png)

![6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline](/img/structure/B13873803.png)

![tert-butyl 4-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate](/img/structure/B13873806.png)
![Tert-butyl 4-[3-(4-nitrophenyl)propyl]piperidine-1-carboxylate](/img/structure/B13873809.png)
![methyl 8-(dimethylamino)-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873813.png)

![3-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-6-methylpyridazin-4-one](/img/structure/B13873819.png)
![1-[2-(3-Chloro-4-methylphenyl)-6-diethoxyphosphinothioyloxypyrimidin-4-yl]propan-2-one](/img/structure/B13873828.png)

